

Trehalulose vs. Sucrose: A Comparative Analysis of Glycemic and Insulinemic Responses

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Compound of Interest

Compound Name: Trehalulose

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic responses to **trehalulose** and sucrose, focusing on their glycemic and insulinemic effects. The information is intended for researchers, scientists, and professionals in drug development who are exploring sugar alternatives with potentially favorable metabolic profiles.

Executive Summary

Trehalulose, a structural isomer of sucrose, is emerging as a sugar substitute with potential health benefits. Found naturally in stingless bee honey, it is characterized by a slower digestion rate compared to sucrose. This slower digestion is attributed to the more stable α -1,1-glycosidic bond linking its glucose and fructose units, in contrast to the α -1,2-glycosidic bond in sucrose. The practical implication of this structural difference is a lower and more sustained postprandial glucose and insulin response, positioning **trehalulose** as a potentially valuable ingredient in foods designed for better glycemic control.

Glycemic Index and Insulin Response: A Quantitative Comparison

While direct human clinical trial data providing a specific glycemic index (GI) for **trehalulose** is not yet widely available in published literature, studies on its isomer, trehalose, offer valuable

insights. Trehalose, which consists of two glucose units linked by an α -1,1-glycosidic bond, has been shown to have a low glycemic index. Given the similar stable bond in **trehalulose**, it is anticipated to exhibit a comparable low-glycemic characteristic.

For the purpose of this guide, we will present data from a human clinical study on trehalose as a proxy to illustrate the likely glycemic and insulinemic advantages of a slowly digestible sugar like **trehalulose** over sucrose. It is crucial to note that while trehalose and **trehalulose** are isomers and both are digested more slowly than sucrose, the following data pertains specifically to trehalose.

Sucrose has a well-established glycemic index of approximately 65. In contrast, a study on trehalose reported a glycemic index of 38.^[1]

The following table summarizes the quantitative data on the glycemic and insulinemic responses to trehalose (as a proxy for **trehalulose**) versus a reference carbohydrate (glucose), which demonstrates a significantly blunted response.

Table 1: Glycemic and Insulinemic Response to Trehalose vs. Glucose

Parameter	Trehalose (25g)	Glucose (25g)
Blood Glucose		
Peak Concentration (Cmax)	Significantly Lower	Higher
Incremental Area Under the Curve (iAUC)0-2h	Significantly Lower	Higher
Insulin		
Peak Concentration (Cmax)	Significantly Lower	Higher
Incremental Area Under the Curve (iAUC)0-2h	Significantly Lower	Higher

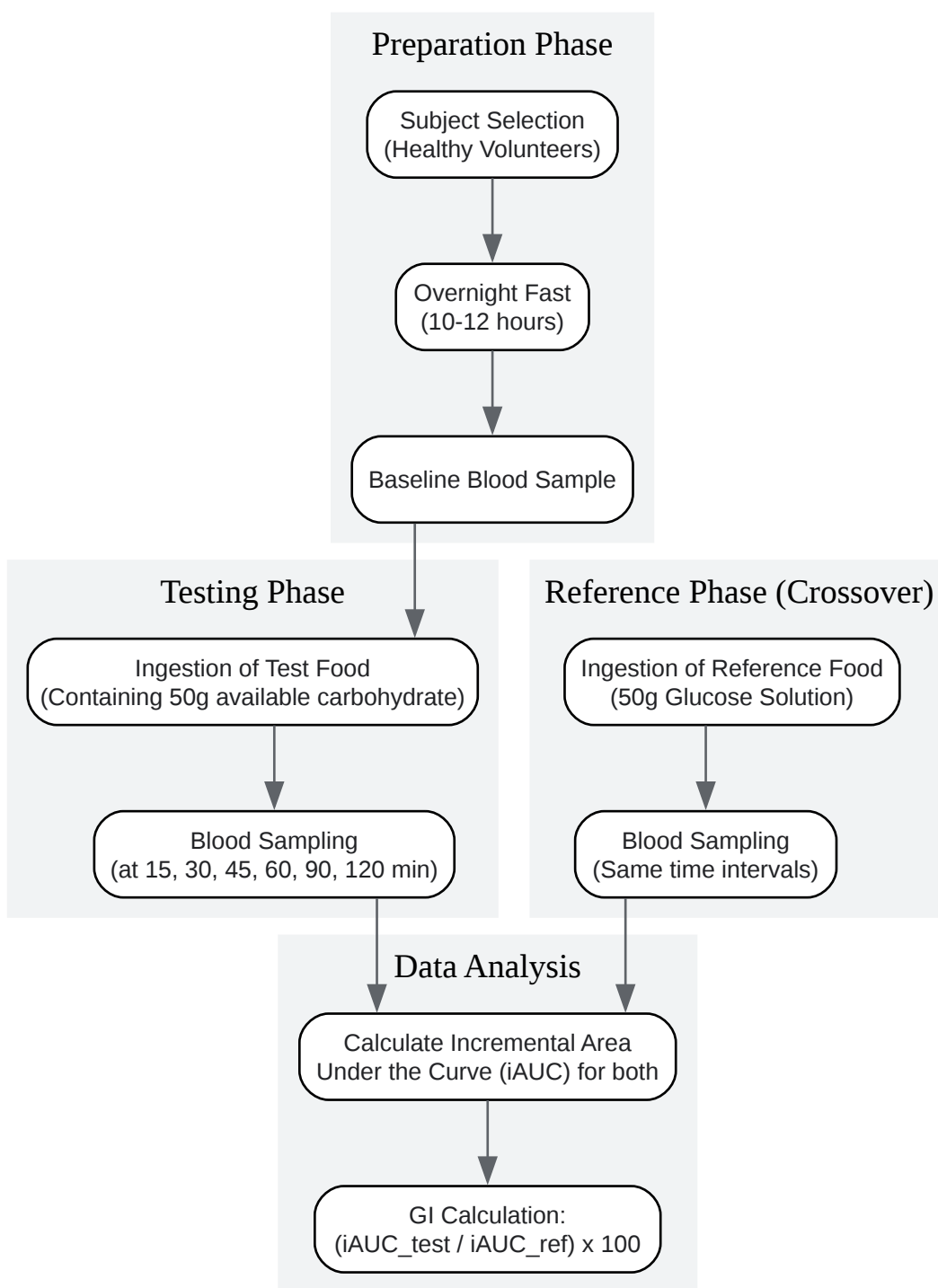
Source: Adapted from Yoshizane et al., 2017.^[1]

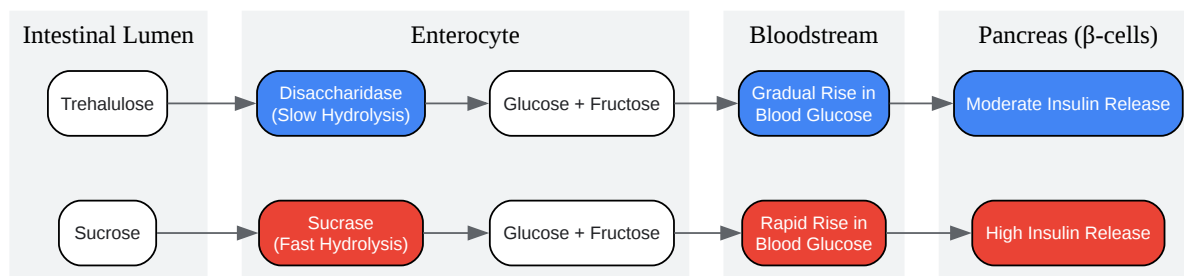
Experimental Protocols

Determination of Glycemic Index in Humans

The standard methodology for determining the glycemic index (GI) of a carbohydrate in human subjects is a well-established protocol.

Experimental Workflow for Glycemic Index Determination





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References

- 1. Glycemic, insulinemic and incretin responses after oral trehalulose ingestion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
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